Aculeatol E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

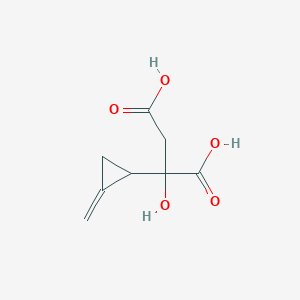

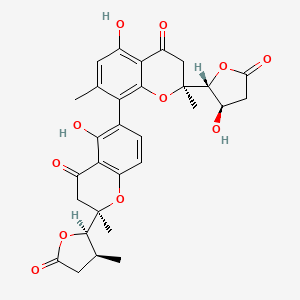

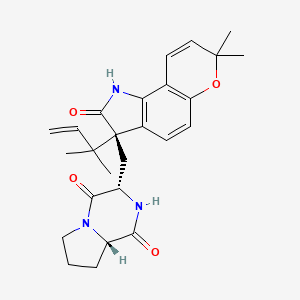

Aculeatol E is an oxaspiro compound that is 1,7-dioxadispiro[5.1.5.2]pentadec-9-en-11-one substituted by hydroxy groups at positions 4 and 13 and a tridecyl group at position 2 (the (2R,4R,6S,8R,13S stereoisomer). It is isolated from the leaves of Amomum aculeatum and exhibits toxicity against some cancer cell lines like human lung carcinoma, hormone-dependent lung carcinoma and human breast carcinoma. It has a role as a metabolite and an antineoplastic agent. It is an oxaspiro compound, an organic heterotricyclic compound, an enone and a spiroketal.

Applications De Recherche Scientifique

1. Advanced Chemical Research in High Schools

A chemical research program at a public high school has developed the Advanced Chemical Research (ACR) class, engaging students in experimental projects in collaboration with university scientists. This includes the development of novel methods for the oxidation of ethidium bromide, a mutagen used in molecular biology, showcasing the quality of research possible in high school-university partnerships (Pueyo et al., 2013).

2. E-Science and Global Collaboration

E-Science activities, important for collaborative scientific research, employ distributed resources like computing facilities, scientific instruments, and networks. This approach is crucial for large-scale scientific initiatives requiring multidisciplinary, global teams. The development of applications and middleware technologies in e-Science is highlighted, demonstrating the critical role of information technology in enabling such research (Byeon et al., 2009).

3. Electroanalytical Chemistry Innovations

In electroanalytical chemistry, a subfield of electrochemistry, there have been advancements in techniques, methods, and modified electrodes for quantitative analysis, including in vivo analysis and combinations of techniques for in situ or operando analysis. These innovations are pivotal for various applications, from studying electrocatalysis in fuel cells to investigating nanomaterial properties (Minteer, 2018).

4. E-Science Applications in Various Disciplines

E-Science, integrating theory, experiment, and computing, has been applied in various scientific fields, such as physics, astronomy, and engineering. This study classifies different approaches to e-Science in next-generation infrastructures, offering insights into how scientists work within these frameworks (Riedel et al., 2008).

Propriétés

Nom du produit |

Aculeatol E |

|---|---|

Formule moléculaire |

C26H44O5 |

Poids moléculaire |

436.6 g/mol |

Nom IUPAC |

(2R,4R,6S,8R,9S)-2,9-dihydroxy-4-tridecyl-5,7-dioxadispiro[5.1.58.26]pentadec-12-en-11-one |

InChI |

InChI=1S/C26H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-18-22(28)20-26(30-23)17-16-25(31-26)15-14-21(27)19-24(25)29/h14-15,22-24,28-29H,2-13,16-20H2,1H3/t22-,23-,24+,25+,26+/m1/s1 |

Clé InChI |

UBFNRKJKPNNCHD-JMTTVTNBSA-N |

SMILES isomérique |

CCCCCCCCCCCCC[C@@H]1C[C@H](C[C@]2(O1)CC[C@@]3(O2)C=CC(=O)C[C@@H]3O)O |

SMILES canonique |

CCCCCCCCCCCCCC1CC(CC2(O1)CCC3(O2)C=CC(=O)CC3O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

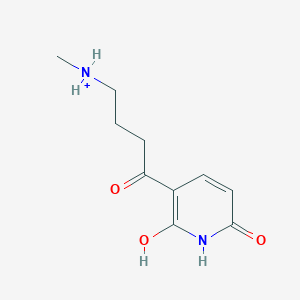

![6-Heptyloxy-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1261581.png)

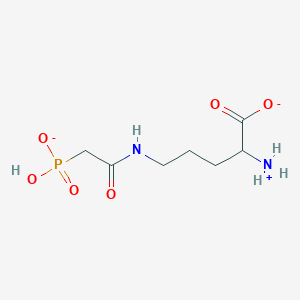

![(2S)-2-amino-4-{4-[(R)-amino({[(3S)-1-[(R)-carboxy(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl})methyl]phenoxy}butanoate](/img/structure/B1261584.png)

![[1-Hexadecanoyloxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] octadeca-9,12-dienoate](/img/structure/B1261586.png)